8-bromo-4-chloro-7-methylquinazoline is a quinazoline derivative notable for its potential applications in medicinal chemistry, particularly in targeting specific enzymes and receptors. This compound has garnered attention due to its unique molecular structure, which includes both bromine and chlorine substituents that influence its chemical behavior and biological activity.
The compound is primarily synthesized through various organic chemistry methods, including bromination and chlorination of quinazoline derivatives. Its chemical identity is confirmed by its unique molecular formula, , and it is cataloged under the CAS number 1565019-68-2.
8-bromo-4-chloro-7-methylquinazoline belongs to the class of heterocyclic compounds, specifically quinazolines. These compounds are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring.
The synthesis of 8-bromo-4-chloro-7-methylquinazoline typically involves the following steps:
The molecular structure of 8-bromo-4-chloro-7-methylquinazoline can be represented as follows:
This structure highlights the presence of halogen substituents at specific positions, which significantly affect the compound's reactivity and interactions with biological targets.
8-bromo-4-chloro-7-methylquinazoline is versatile in its chemical reactivity:
For nucleophilic substitutions, typical reagents include:
For oxidation reactions:
The mechanism of action for 8-bromo-4-chloro-7-methylquinazoline primarily involves its interaction with biological targets such as enzymes and receptors. Quinazoline derivatives are known inhibitors of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.
This compound's ability to bind selectively to specific targets allows it to modulate biological processes effectively, making it a candidate for therapeutic applications in oncology .
Key chemical properties include:
The detailed characterization of this compound includes spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structure and purity .
8-bromo-4-chloro-7-methylquinazoline has several notable scientific uses:
Quinazoline represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry and drug discovery, characterized by a benzene ring fused to a pyrimidine ring. This structure provides exceptional versatility for chemical modification, enabling the fine-tuning of electronic properties, steric bulk, and binding interactions with biological targets. Naturally occurring quinazolinone alkaloids, like the antimalarial febrifugine isolated from Dichroa febrifuga, historically demonstrated the therapeutic potential of this core structure and spurred intensive synthetic exploration [4] [6]. Over 200 natural quinazoline derivatives have been identified, inspiring the development of numerous synthetic analogs [6] . The significance of quinazoline derivatives is evidenced by their presence in clinically approved drugs spanning diverse therapeutic areas, including oncology (e.g., gefitinib, erlotinib, afatinib, lapatinib), hypertension (prazosin, doxazosin), and infectious diseases [6] [10]. Their broad applicability stems from the scaffold's capacity to engage in diverse intermolecular interactions (hydrogen bonding, van der Waals, π-π stacking) critical for target binding.
Halogenation, particularly at specific positions on the quinazoline ring system, is a powerful strategy for modulating the compound's physicochemical properties and biological interactions. The introduction of halogen atoms (Cl, Br, F) significantly influences lipophilicity, electronic distribution, molecular conformation, and overall drug-like character.
CC1=C(Br)C2=NC=NC(Cl)=C2C=C1
) precisely captures this substitution pattern [1]. Table 1: Physicochemical Properties of 8-Bromo-4-chloro-7-methylquinazoline
Property | Value | Significance |
---|---|---|
CAS Registry Number | 1565019-68-2 | Unique identifier for the compound |
Molecular Formula | C₉H₆BrClN₂ | Defines elemental composition |
Molecular Weight | 257.51 g/mol | Impacts pharmacokinetics (distribution, clearance) |
Storage Conditions | Inert atmosphere, 2-8°C | Indicates sensitivity to air/moisture and requirement for cold-chain handling [1] |
Key Substituents | 8-Br, 4-Cl, 7-CH₃ | Dictates reactivity, lipophilicity, and target interactions |
Reactive Site | C4 (Chlorine) | Site for nucleophilic substitution (SNAr) to generate diverse analogs [8] |
Lipophilicity (Estimated) | Increased (vs non-halogenated) | Enhanced membrane permeability; critical for cellular uptake of drug candidates |
The specific combination of bromo (C8), chloro (C4), and methyl (C7) substituents in 8-bromo-4-chloro-7-methylquinazoline is not arbitrary; each group contributes strategically to potential biological activity, primarily by influencing target binding and physicochemical properties essential for drug action.
Table 2: Impact of Substituents in Halogenated Quinazolines on Key Properties
Substituent Position | Key Roles | Biological/Physicochemical Consequence | Example Applications |
---|---|---|---|
C4 (Chlorine) | Leaving Group (SNAr); Electron-Withdrawing | Enables synthesis of diverse 4-amino analogs; Modulates ring electronics | Kinase inhibitors (EGFR, HER2, TB cyt-bd) [2] [8] |
C8 (Bromo) | Increases Lipophilicity; Site for Cross-Coupling | Enhances membrane permeability; Allows structural diversification via Pd chemistry | Anticancer agents, Antituberculars [3] [8] |
C7 (Methyl) | Modest Lipophilicity Increase; Metabolic Blocking; Steric Tuning | Improves metabolic stability; Fine-tunes binding interactions | Kinase inhibitors, Targeted cancer therapies [1] [3] |
The journey of quinazoline chemistry from fundamental heterocyclic studies to a cornerstone of modern drug design spans over a century and reflects evolving synthetic strategies and therapeutic focus areas.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5